1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine
Overview
Description
1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine is a chemical compound that belongs to the class of ether derivatives It features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine typically involves the reaction of 4-(piperidinomethyl)phenol with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the piperidine ring, such as piperidinones.
Reduction Products: Reduced forms of the piperidine ring, such as piperidines.
Scientific Research Applications
1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine is largely dependent on its interaction with biological targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction often involves binding to the active site of the target protein, leading to changes in its conformation and function .
Comparison with Similar Compounds
4-(Piperidinomethyl)phenyl ether: Lacks the chloropropyl group, resulting in different reactivity and applications.
3-Chloropropyl phenyl ether: Does not contain the piperidine moiety, affecting its biological activity and chemical properties.
Uniqueness: 1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine is unique due to the combination of the chloropropyl group and the piperidine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Biological Activity
1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and pharmacology. This article explores its biological activity, structural characteristics, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a piperidine ring, which is a six-membered heterocyclic amine. The molecular formula is C_{15}H_{20}ClN, with a molecular weight of approximately 267.79 g/mol. The compound's structure includes:
- Piperidine Ring : Provides basic amine properties and potential for nucleophilic reactions.
- Chloropropoxy Group : Enhances solubility and reactivity, influencing its interaction with biological targets.
- Phenyl Group : Allows for electrophilic aromatic substitution, potentially leading to further functionalization.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an immunomodulator . Its interactions with biological receptors or enzymes suggest therapeutic applications in modulating immune responses and treating specific diseases.
Immunomodulatory Effects
The compound has shown promise in modulating immune responses, potentially impacting conditions such as autoimmune diseases or infections. Its structural characteristics suggest interactions with various immune receptors, although detailed interaction profiles are still under investigation .
Analgesic and Anti-inflammatory Properties
The piperidine moiety is often linked to analgesic and anti-inflammatory effects. Preliminary studies suggest that the compound may inhibit pathways associated with pain perception and inflammation . This could position it as a candidate for pain management therapies.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that may vary based on available reagents and desired yields. Common methods include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Substitution Reactions : Introducing the chloropropoxy group onto the phenyl ring through nucleophilic substitution.
- Purification : Employing chromatographic techniques to isolate the desired product from by-products.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-{[4-(4-Chlorobutoxy)phenyl]methyl}piperidine | Structure | Longer alkoxy chain may alter pharmacological properties |
1-{[2-(2-Chloroethoxy)phenyl]methyl}piperidine | Structure | Ethoxy group may affect solubility and reactivity |
1-{[4-(Bromobutoxy)phenyl]methyl}piperidine | Structure | Bromine substitution may influence biological activity |
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
Properties
IUPAC Name |
1-[[4-(3-chloropropoxy)phenyl]methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVHEWMUKQJFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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